Computational Lipophilicity (XLogP3-AA) Comparison for Drug-Likeness
The computed lipophilicity of 2-[4-(Propan-2-yl)phenyl]propanenitrile, as measured by XLogP3-AA, is 3.3, which is within the optimal range (1-3.5) for oral drug candidates but significantly higher than the unsubstituted phenyl analog (XLogP ~2.5) [1]. This difference is critical for membrane permeability and is distinct from the more lipophilic 2-(4-isobutylphenyl)propanenitrile (the nitrile of ibuprofen; XLogP ~3.7) [1]. Such a precise lipophilicity window can be crucial for optimizing the pharmacokinetic profile of derived NSAID-type molecules, where slight increases in logP are associated with higher plasma protein binding and altered distribution [2].
| Evidence Dimension | Partition coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2-(4-isobutylphenyl)propanenitrile (XLogP3-AA = 3.7); Unsubstituted 2-phenylpropanenitrile (XLogP3-AA = 2.5) |
| Quantified Difference | Absolute difference of 0.4 and 0.8 log units, respectively. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024). |
Why This Matters
A difference of 0.4 log units in XLogP can correspond to a 2-3 fold change in partition coefficient, directly impacting a molecule's ability to cross biological membranes and its subsequent pharmacokinetics.
- [1] PubChem. (2024). Computed Properties for CID 13682010 and related substances. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
